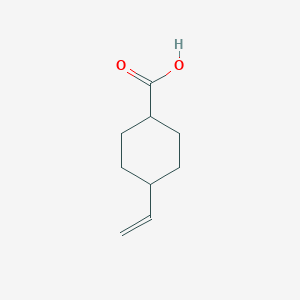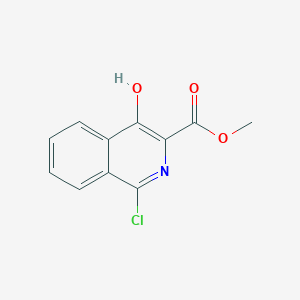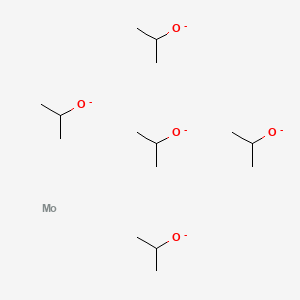
Molybdenum (V) isopropoxide
Übersicht
Beschreibung
Molybdenum (V) isopropoxide is used to prepare novel MoVSbOx type catalysts for selective isobutane oxidation . It is also used to prepare molybdenum Oxide Nanofibers by electrospinning .
Physical And Chemical Properties Analysis
Molybdenum (V) isopropoxide is a silvery white, soft metal with the sixth highest melting point (2623 °C) of any element, exceeded only by tantalum (2996 °C), osmium (3045 °C), rhenium (3180 °C), tungsten (3422 °C) and carbon (3550 °C) .Wissenschaftliche Forschungsanwendungen
1. Vapor Deposition of Molybdenum Oxide
- Methods of Application: The process involves atomic layer deposition techniques. Quartz crystal microbalance studies are performed to monitor growth. The growth window for bis (ethylbenzene) molybdenum is 135–150°C .
- Results or Outcomes: Molybdenum isopropoxide achieved linear growth rates of 0.01 Å/cycle. Negligible MoOx growth was observed on alumina powder using molybdenum isopropoxide .
7. Optical Systems
- Summary of Application: Molybdenum oxides, which can be derived from Molybdenum (V) isopropoxide, are used in advanced optical systems. The oxide’s optical appearance changes as a function of the degree of reduction due to generated gap states and its color transitions from transparent to yellow and eventually grayish/blue .
8. Electronics
- Summary of Application: Molybdenum (V) isopropoxide is used in the manufacturing of electronics. It is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
9. Energy Storage Units
- Summary of Application: Molybdenum oxides, which can be derived from Molybdenum (V) isopropoxide, are used in energy storage units .
10. Advanced Optical Systems
- Summary of Application: Molybdenum oxides, which can be derived from Molybdenum (V) isopropoxide, are used in advanced optical systems. The oxide’s optical appearance changes as a function of the degree of reduction due to generated gap states and its color transitions from transparent to yellow and eventually grayish/blue .
11. Manufacturing of Electronics
- Summary of Application: Molybdenum (V) isopropoxide is used in the manufacturing of electronics. It is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
12. Energy Storage Units
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
molybdenum;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H7O.Mo/c5*1-3(2)4;/h5*3H,1-2H3;/q5*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGOKFNZAFRBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35MoO5-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594213 | |
| Record name | molybdenum;propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum (V) isopropoxide | |
CAS RN |
209733-38-0 | |
| Record name | molybdenum;propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



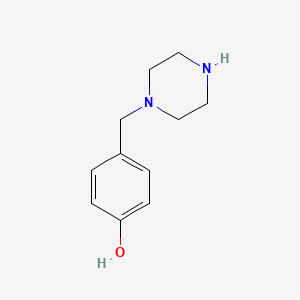
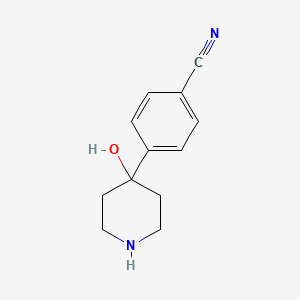
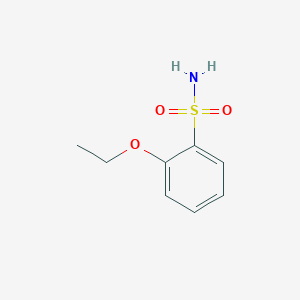
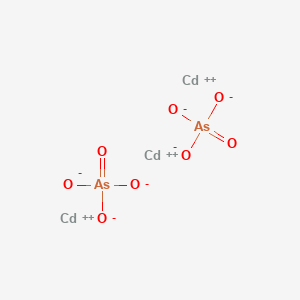
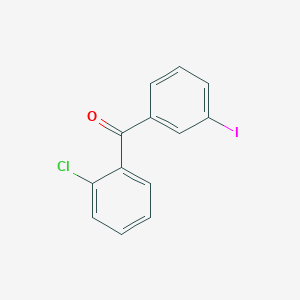
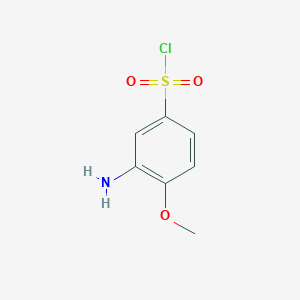
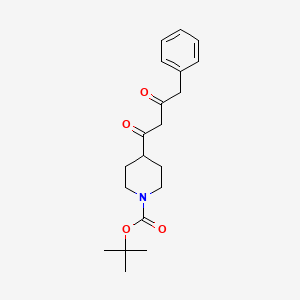
![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
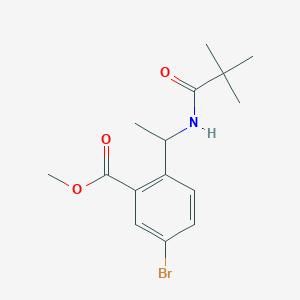
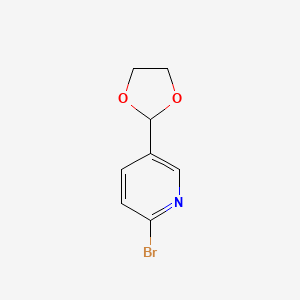
![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)
![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)
